8-[(Difluoromethyl)thio]-3,4-dihydro[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole 2,2-dioxide
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Overview
Description
8-[(Difluoromethyl)thio]-3,4-dihydro[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole 2,2-dioxide is a complex heterocyclic compound. This compound is part of the thiadiazine family, which is known for its diverse pharmacological activities. The unique structure of this compound, which includes a difluoromethylthio group, makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 8-[(Difluoromethyl)thio]-3,4-dihydro[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters in the presence of an acid catalyst . This method, however, has limited substrate scope. Industrial production methods may involve more scalable processes, but detailed industrial methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of sulfur in the thiadiazine ring allows for oxidation reactions, often leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms in the ring, potentially leading to the formation of amines or thiols.
Substitution: The difluoromethylthio group can be a site for nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-[(Difluoromethyl)thio]-3,4-dihydro[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole 2,2-dioxide has several applications in scientific research:
Chemistry: It is used as a synthetic intermediate in the preparation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of 8-[(Difluoromethyl)thio]-3,4-dihydro[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole 2,2-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. The difluoromethylthio group plays a crucial role in these interactions, as it can form strong hydrogen bonds and van der Waals interactions with the target molecules. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds to 8-[(Difluoromethyl)thio]-3,4-dihydro[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole 2,2-dioxide include other thiadiazine derivatives, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a similar core structure but differ in the substituents attached to the ring.
1,3,4-Thiadiazino[3,2-a]benzimidazoles: These compounds also share a thiadiazine ring but are fused with a benzimidazole ring. The uniqueness of this compound lies in its difluoromethylthio group, which imparts distinct chemical and biological properties compared to other thiadiazine derivatives.
Properties
Molecular Formula |
C10H8F2N2O2S3 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
8-(difluoromethylsulfanyl)-3,4-dihydro-[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole 2,2-dioxide |
InChI |
InChI=1S/C10H8F2N2O2S3/c11-9(12)17-6-1-2-7-8(5-6)18-10-13-19(15,16)4-3-14(7)10/h1-2,5,9H,3-4H2 |
InChI Key |
QTPLQBGZOPWYTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)N=C2N1C3=C(S2)C=C(C=C3)SC(F)F |
Origin of Product |
United States |
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